molecular formula C15H23FN2O17P2 B12078689 [[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Cat. No.: B12078689
M. Wt: 584.29 g/mol
InChI Key: WHZCDJHTQCDILG-UHFFFAOYSA-N
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Description

The compound [[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate is a complex organic molecule with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple functional groups such as fluorinated pyrimidine, dihydroxyoxolan, and phosphorylated sugar moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate involves multiple steps, starting from the preparation of the fluorinated pyrimidine derivative. This is followed by the formation of the dihydroxyoxolan ring and subsequent phosphorylation reactions. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the fluorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidine moiety can inhibit the activity of certain enzymes, while the phosphorylated sugar moiety can interfere with cellular processes. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate: can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H23FN2O17P2

Molecular Weight

584.29 g/mol

IUPAC Name

[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23FN2O17P2/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(32-13)3-31-36(27,28)35-37(29,30)34-14-11(24)9(22)7(20)5(2-19)33-14/h1,5-11,13-14,19-24H,2-3H2,(H,27,28)(H,29,30)(H,17,25,26)

InChI Key

WHZCDJHTQCDILG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O)F

Origin of Product

United States

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